REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([N:10]2[CH:15]=[CH:14][C:13](=[O:16])[CH:12]=[CH:11]2)=[CH:6][CH:5]=1)([O-])=O>C(OCC)(=O)C.C(O)C>[NH2:1][C:4]1[CH:9]=[CH:8][C:7]([N:10]2[CH:11]=[CH:12][C:13](=[O:16])[CH:14]=[CH:15]2)=[CH:6][CH:5]=1
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Name
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|
Quantity
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10 g
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Type
|
reactant
|
Smiles
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[N+](=O)([O-])C1=CC=C(C=C1)N1C=CC(C=C1)=O
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Name
|
SnCl2 dihydrate
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Quantity
|
52.1 g
|
Type
|
reactant
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Smiles
|
|
Name
|
|
Quantity
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510 mL
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Type
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solvent
|
Smiles
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C(C)(=O)OCC
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Name
|
|
Quantity
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26 mL
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Type
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solvent
|
Smiles
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C(C)O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
the reaction mixture was heated
|
Type
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TEMPERATURE
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Details
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to reflux for 6 h
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Duration
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6 h
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Type
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CUSTOM
|
Details
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were removed under reduced pressure
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Type
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ADDITION
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Details
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200 mL ethyl acetate were added
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Type
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FILTRATION
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Details
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The inorganic precipitate was filtered off
|
Type
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WASH
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Details
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the solids were washed with ethyl acetate
|
Type
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CUSTOM
|
Details
|
After separation of the organic layer
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Type
|
EXTRACTION
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Details
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the aqueous layer of the filtrate was extracted with ethyl acetate (2×100 ml) and with DCM (3×150 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic layers were dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
the solvents were removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The remaining product was pure enough for the next reaction step
|
Name
|
|
Type
|
|
Smiles
|
NC1=CC=C(C=C1)N1C=CC(C=C1)=O
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |